![molecular formula C28H33N5O4S B1663578 1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol CAS No. 1125593-20-5](/img/structure/B1663578.png)
1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol
説明
1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community. This compound has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent.
科学的研究の応用
Chemical Synthesis and Characterization
A related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, demonstrates the potential for creating novel chemical entities through multi-component synthesis. This specific synthesis involves starting materials like malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing the versatility of pyridine derivatives in chemical synthesis (Wu Feng, 2011).
Biological Applications
Pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit biological activities. For instance, certain pyridine derivatives demonstrate significant insecticidal properties against the cowpea aphid, suggesting potential applications in pest control and agriculture (E. A. Bakhite et al., 2014). Moreover, pyridine derivatives have been explored for antimicrobial activities, with some compounds showing considerable antibacterial activity, highlighting their potential in medical and pharmaceutical research (N. B. Patel & S. N. Agravat, 2009).
Structural Analysis and Properties
Investigations into the crystal structures of related compounds, such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, provide insights into their structural and electronic properties. These studies help in understanding the orientation and conformation of different molecular groups in the compound, which can be crucial for predicting and tailoring its chemical and biological behavior (Guy Georges et al., 1989).
Novel Compound Synthesis
The research also extends to the synthesis of new bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes. This showcases the potential of pyridine derivatives in developing complex molecules with specific properties, useful in areas like catalysis, materials science, and coordination chemistry (H. Hasan et al., 2003).
作用機序
Target of Action
Mps1-IN-1 is a selective inhibitor of Monopolar spindle 1 (MPS1), also known as threonine tyrosine kinase (TTK) . MPS1 is a key kinase that regulates the activation of the spindle assembly checkpoint (SAC), a genome-surveillance mechanism that is crucial for cell survival . MPS1 prevents errors during cell division by binding to centromeres and microtubules of chromosomes, controlling cell cycle stability .
Mode of Action
Mps1-IN-1 interacts with MPS1, inhibiting its kinase activity . This inhibition disrupts the function of the SAC, leading to errors in chromosome segregation during mitosis . Specifically, MPS1 inhibition results in lethal genomic instability in actively dividing cancer cells .
Biochemical Pathways
The primary pathway affected by Mps1-IN-1 is the SAC pathway . By inhibiting MPS1, Mps1-IN-1 disrupts the SAC, leading to chromosome missegregation and aneuploidy . This results in cell death, particularly in cancer cells that have high levels of chromosomal instability .
Pharmacokinetics
Doses of 2-10 µM are required to inhibit MPS1-dependent activities in cells .
Result of Action
The inhibition of MPS1 by Mps1-IN-1 leads to significant cellular effects. These include the induction of lethal genomic instability in actively dividing cancer cells , and the disruption of the SAC, leading to chromosome missegregation and aneuploidy . Ultimately, these effects result in cell death .
Action Environment
The efficacy of Mps1-IN-1 can be influenced by various environmental factors. For instance, the compound’s action may be affected by the presence of other drugs, such as paclitaxel . Additionally, the compound’s efficacy can vary depending on the specific type of cancer cells it is used against .
生化学分析
Biochemical Properties
Mps1-IN-1 selectively and potently inhibits Mps1 kinase activity in biochemical and cellular assays . The compound interacts with the kinase domain of Mps1, which adopts a bi-lobal structure, a smaller N-terminal domain, and a larger C-terminal domain connected by a kinase hinge . This interaction inhibits the kinase activity of Mps1, preventing the phosphorylation of its substrates .
Cellular Effects
Mps1-IN-1 has significant effects on various types of cells and cellular processes. This accumulation occurs within various tissues, such as the bones, joints, brain, spinal cord, heart, spleen, or liver, leading to various symptoms .
Molecular Mechanism
The molecular mechanism of Mps1-IN-1 involves the inhibition of Mps1 kinase activity. Mps1 recruits Bub1/Bub3 and BubR1/Bub3 to kinetochores through phosphorylation of KNL1, the kinetochore receptor protein of Bub1 and BubR1 . The inhibition of Mps1 by Mps1-IN-1 disrupts this process, leading to errors in chromosome alignment and mitotic progression .
Temporal Effects in Laboratory Settings
The effects of Mps1-IN-1 change over time in laboratory settings. For instance, the compound shows moderate biochemical and cellular potency . When used at high concentrations in cells, interaction with additional (nonkinase) targets may occur .
Dosage Effects in Animal Models
The effects of Mps1-IN-1 vary with different dosages in animal models. Small-molecule TTK inhibitors, including Mps1-IN-1, have been tested in clinical trials and were used in combination with paclitaxel because the combination could enhance the killing of cancer cells and alleviate side effects by reducing the drug dosage .
Metabolic Pathways
Mps1-IN-1 is involved in the metabolic pathways of the mucopolysaccharidoses, a group of hereditary metabolic diseases. In individuals with these disorders, deficiency or improper functioning of lysosomal enzymes leads to an abnormal accumulation of glycosaminoglycans .
Subcellular Localization
Mps1-IN-1 localizes to kinetochores and centrosomes . This localization is essential for the function of Mps1, as it allows the kinase to regulate the spindle assembly checkpoint and ensure the accurate segregation of chromosomes .
特性
IUPAC Name |
1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O4S/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJMRSQTDLRCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649015 | |
| Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1125593-20-5 | |
| Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



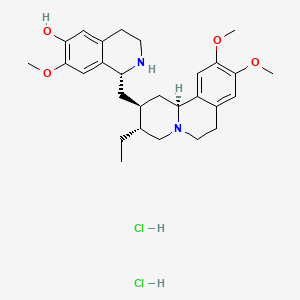
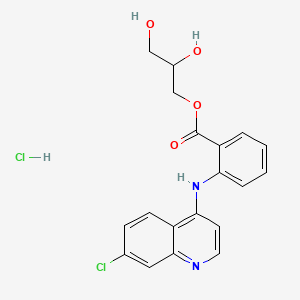
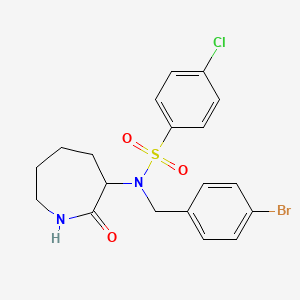
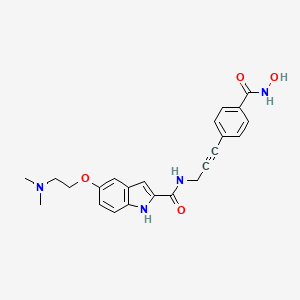
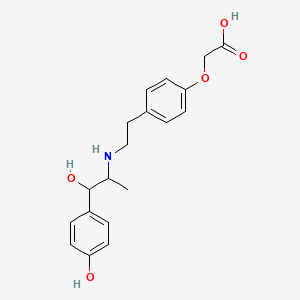
![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)
![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)
![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)

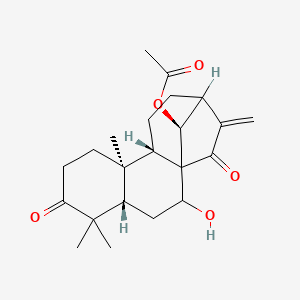
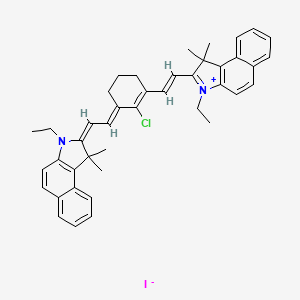

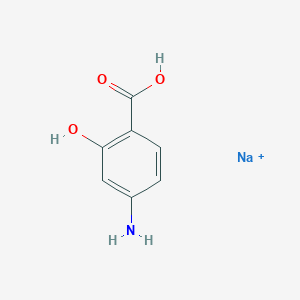
![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)